molecular formula C23H27N3O5S2 B2688128 methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-16-9

methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2688128
CAS No.: 850909-16-9
M. Wt: 489.61
InChI Key: IOTVTPPOVXOSAU-WCWDXBQESA-N
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Description

This compound is a benzothiazole derivative featuring a methyl ester at position 6, a 3-methyl-substituted dihydrobenzothiazole ring, and an imino-linked 4-(dipropylsulfamoyl)benzoyl group. The (2E)-configuration and planar benzothiazole-imino linkage may influence molecular stacking and binding interactions, as seen in crystallographic studies using tools like SHELXL .

Key physicochemical properties (estimated):

  • Molecular formula: C₂₃H₂₈N₄O₅S₂
  • Molecular weight: ~504.6 g/mol (vs. 475.6 g/mol for the ethyl/diethyl analog in ).
  • Lipophilicity (XLogP3): ~4.1 (higher than the ethyl/diethyl analog’s 3.7 due to longer dipropyl chains) .
  • Hydrogen bonding: 7 acceptors, 0 donors, similar to its analogs, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-13-26(14-6-2)33(29,30)18-10-7-16(8-11-18)21(27)24-23-25(3)19-12-9-17(22(28)31-4)15-20(19)32-23/h7-12,15H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTVTPPOVXOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide and benzoyl groups. Common reagents used in these reactions include sulfur, amines, and acyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole core or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, compounds with benzothiazole cores are often studied for their potential as pharmaceuticals. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug discovery and development.

Medicine

Medicinal applications of this compound could include its use as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry

In industry, this compound might be used in the production of specialty chemicals, dyes, or polymers. Its unique chemical properties could enhance the performance of these materials.

Mechanism of Action

The mechanism of action of methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanisms.

Comparison with Similar Compounds

Ethyl 2-[4-(Diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS 850909-36-3)

This analog differs in two key aspects:

  • Ester group : Ethyl vs. methyl, slightly increasing molecular weight (475.6 g/mol vs. ~504.6 g/mol).
  • Sulfamoyl substituents : Diethyl vs. dipropyl, reducing lipophilicity (XLogP3 3.7 vs. ~4.1) .

Sulfonylurea Herbicides (Triazine-Based)

Compounds like metsulfuron-methyl (CAS 74223-64-6) share the sulfonylurea bridge but feature a triazine core instead of benzothiazole :

Property Target Compound Metsulfuron-Methyl
Core Structure Benzothiazole 1,3,5-Triazine
Mode of Action Unknown (hypothesized ALS inhibition) Acetolactate Synthase (ALS) Inhibition
Molecular Weight ~504.6 g/mol 381.4 g/mol
XLogP3 ~4.1 1.2

Structural Impact :

  • Higher lipophilicity (XLogP3 ~4.1) suggests better cuticular penetration but lower soil mobility compared to metsulfuron-methyl .

Crystallographic and Conformational Analysis

  • Ring Puckering : The dihydrobenzothiazole ring’s conformation can be analyzed using Cremer-Pople coordinates (). For example, puckering amplitudes in similar compounds range from 0.2–0.5 Å, affecting steric interactions .
  • Hydrogen Bonding : The sulfamoyl and ester groups participate in C=O···H–N and S=O···H–C interactions, forming supramolecular networks. This contrasts with triazine-based herbicides, where N–H···O bonds dominate .
  • CSD Data : Over 250,000 structures in the Cambridge Structural Database (CSD) include analogs with sulfamoyl groups, enabling comparisons of bond lengths (e.g., S–N: ~1.63 Å) and torsion angles .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound ~504.6 ~4.1 7
Ethyl/Diethyl Analog (CAS 850909-36-3) 475.6 3.7 7
Metsulfuron-Methyl 381.4 1.2 9

Table 2: Structural Comparisons

Feature Target Compound Ethyl/Diethyl Analog Metsulfuron-Methyl
Core Heterocycle Benzothiazole Benzothiazole 1,3,5-Triazine
Sulfamoyl Substituents Dipropyl Diethyl Methoxy/Methyl
Ester Group Methyl Ethyl Methyl

Biological Activity

Methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic compound with potential therapeutic applications. Its structure includes a benzothiazole moiety, which is often associated with various biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • CAS Number : 850909-16-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to effects such as apoptosis in cancer cells. The presence of the benzothiazole ring enhances its interaction with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways:

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10

In these studies, this compound displayed comparable activation levels in procaspase-3 to caspase-3 conversion, indicating its potential as an anticancer agent through apoptosis induction .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary tests indicate that similar compounds demonstrate effective inhibition against various bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies : In a series of experiments focusing on benzothiazole derivatives, compounds were tested against various cancer cell lines. This compound was found to significantly reduce cell viability in U937 and MCF-7 cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzothiazole core can enhance biological activity. The presence of electron-withdrawing groups has been linked to increased potency against cancer cells.

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